3-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Description
The compound 3-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a heterocyclic molecule featuring a benzothiophene core linked to a substituted thiazole ring. The benzothiophene moiety (a fused bicyclic system of benzene and thiophene) is substituted with a chlorine atom at position 3 and a carboxamide group at position 2. The carboxamide nitrogen is further connected to a 5-(4-methoxybenzyl)-1,3-thiazol-2-yl group.
Properties
IUPAC Name |
3-chloro-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S2/c1-25-13-8-6-12(7-9-13)10-14-11-22-20(26-14)23-19(24)18-17(21)15-4-2-3-5-16(15)27-18/h2-9,11H,10H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHOSBPUQHGQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a condensation reaction between a thioamide and an α-haloketone.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through a nucleophilic substitution reaction, often using a methoxybenzyl halide.
Final Coupling: The final step involves coupling the thiazole-substituted benzothiophene with a chloro-substituted carboxamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The chloro group in the benzothiophene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit notable antibacterial properties. For instance, compounds with similar structures have been tested against various bacterial strains, showing significant zones of inhibition. The compound is hypothesized to possess similar antimicrobial properties due to the presence of the thiazole ring and the benzothiophene structure, which are known to enhance bioactivity.
Table 1: Antibacterial Activity Comparison
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 3-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide | TBD | Staphylococcus aureus |
| Standard Antibiotic (e.g., Streptomycin) | 36.6 ± 0.3 | Staphylococcus aureus |
Anticancer Potential
Thiazole derivatives have been extensively studied for their anticancer properties. The incorporation of the benzothiophene moiety may enhance the compound's ability to inhibit cancer cell proliferation. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and induction of oxidative stress.
Case Study:
A study involving a structurally related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 10 µM. It is anticipated that this compound may exhibit comparable or enhanced activity.
Anti-inflammatory Effects
Compounds containing thiazole rings have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. The potential application of this compound in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease warrants further investigation.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
*Estimated based on similar structures.
Key Differences and Implications
Core Structure Variations
- Benzothiophene vs. Benzene/Thiophene: The benzothiophene core in the target compound provides a larger conjugated system compared to simpler benzene () or thiophene () analogs. This may enhance binding to hydrophobic pockets in proteins (e.g., kinases or G-protein-coupled receptors) .
Substituent Effects
- 4-Methoxybenzyl vs. Pyridinyl/Cyclohexyl (SAG) :
The 4-methoxybenzyl group in the target compound is less polar than the pyridinyl and cyclohexyl groups in SAG (). SAG’s substituents facilitate interactions with the Smoothened (SMO) receptor’s transmembrane domain, while the methoxybenzyl group may prioritize solubility over receptor specificity . - Halogenation Patterns : Chlorine at position 3 (target compound) vs. dichlorobenzyl () or nitro groups () affects electronic distribution. Chlorine’s moderate electronegativity balances lipophilicity and polarity, whereas nitro groups may increase toxicity risks .
Biological Activity
3-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a thiazole ring and a benzothiophene moiety. Its molecular formula is , with a molecular weight of approximately 387.91 g/mol. The compound's structural features contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H14ClN3O2S |
| Molecular Weight | 387.91 g/mol |
| CAS Number | 600122-37-0 |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines, including melanoma and prostate cancer cells.
Case Study: Melanoma Cells
A study investigated the effects of a related compound on human melanoma cells (VMM917). The compound demonstrated a 4.9-fold selective cytotoxic effect compared to normal cells, inducing cell cycle arrest at the S phase and reducing melanin content in the cells. This suggests potential for developing novel therapeutic agents targeting melanoma .
Case Study: Prostate Cancer
In another study involving ATCAA derivatives, compounds similar to this compound showed IC50 values ranging from 0.7 to 1.0 μM against prostate cancer cells. These findings indicate that modifications to the thiazole structure can enhance anticancer activity .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Benzothiophene derivatives are known for their broad-spectrum antibacterial activities.
Antibacterial Studies
Research has indicated that benzothiophene derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds was evaluated using standard methods like the cup plate method with Hi-media agar medium .
Anti-inflammatory Activity
The anti-inflammatory properties of benzothiophene derivatives have been noted in various studies, suggesting that they may inhibit inflammatory pathways.
The anti-inflammatory activity is hypothesized to be mediated through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
